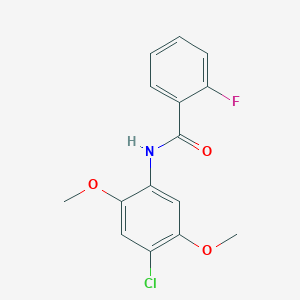

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group attached to a substituted aromatic amine (4-chloro-2,5-dimethoxyphenyl). This compound combines halogen (chlorine, fluorine) and methoxy substituents, which influence its electronic properties, solubility, and biological interactions. The fluorine atom at the ortho position of the benzamide moiety enhances metabolic stability and bioavailability, while the chloro and methoxy groups on the phenyl ring modulate steric and electronic interactions with biological targets .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-20-13-8-12(14(21-2)7-10(13)16)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFSEJUFLNVVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2F)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227655 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326902-10-7 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326902-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide are currently unknown. This compound is structurally similar to other phenethylamines, which are known to interact with various receptors in the brain

Mode of Action

Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to them and modulating their activity.

Biochemical Pathways

Phenethylamines typically affect pathways related to neurotransmission, particularly those involving monoamine neurotransmitters

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body. They are metabolized by various enzymes in the liver and excreted in the urine. These properties can affect the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Phenethylamines typically exert their effects by modulating the activity of their target receptors, which can lead to changes in neuronal signaling and ultimately alter various physiological and psychological processes.

Action Environment

The action, efficacy, and stability of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and external factors such as temperature and pH.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide is characterized by the following structural features:

- Molecular Formula : C15H14ClFNO3

- Functional Groups : Contains a chloro group, two methoxy groups, and a fluorobenzamide moiety.

These structural characteristics contribute to its unique reactivity and biological interactions.

Anticancer Properties

Research has indicated that N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide exhibits significant anticancer activity. A study reported that the compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency, revealing that it could serve as a potential lead compound for developing new antimicrobial agents.

The biological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide are thought to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could interact with receptors that regulate apoptosis and cell growth.

These interactions lead to downstream effects that promote cancer cell death while inhibiting bacterial growth.

Case Studies

- In Vitro Studies : A series of experiments conducted on MOLT4 cells treated with the compound showed a dose-dependent decrease in cell viability. Western blot analyses indicated increased levels of pro-apoptotic markers such as cleaved caspase-3 .

- Animal Models : In vivo studies using xenograft models demonstrated reduced tumor size when treated with N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide compared to control groups. Histological examinations revealed increased apoptosis within tumor tissues .

Comparative Analysis

To better understand the efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide, a comparison with structurally similar compounds was performed:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | High | Moderate | Enzyme inhibition |

| 4-Chloro-N-(2,5-dimethylphenyl)benzamide | Moderate | Low | Receptor modulation |

| 4-Chloro-N-(2-methoxyphenyl)benzamide | Low | High | Unknown |

This table illustrates that N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide possesses superior anticancer activity compared to other similar compounds while maintaining moderate antimicrobial properties.

Comparison with Similar Compounds

Substituent Effects on Bioactivity and Reactivity

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs:

Key Observations :

- Fluorine’s Role : The ortho-fluorine in the benzamide core (common in all fluorinated analogs) enhances metabolic stability and bioavailability by reducing oxidative degradation .

- Chloro vs.

- Hybrid Substituents : Compounds combining sulfonamide (e.g., ) or furan (e.g., ) groups exhibit divergent bioactivities, highlighting the importance of auxiliary functional groups.

Physicochemical Properties

A comparison of solubility, fluorescence, and stability:

Key Observations :

- The trifluoromethoxy group in carbamate derivatives (e.g., ) increases lipophilicity (LogP > 4), enhancing blood-brain barrier penetration.

- Fluorescence intensity is highly dependent on substituent electronic effects; methoxy and methyl groups (e.g., ) promote π-π* transitions, whereas halogens like fluorine quench fluorescence .

Key Observations :

- Bromine substitution (e.g., ) improves anticancer potency compared to chlorine, likely due to increased electrophilicity.

- The trifluoromethoxy group in carbamates (e.g., ) enhances anti-inflammatory activity by stabilizing ligand-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.